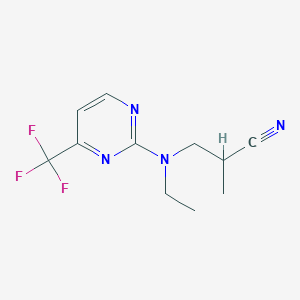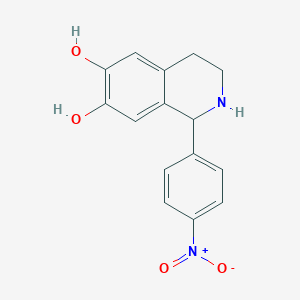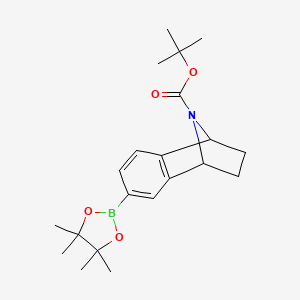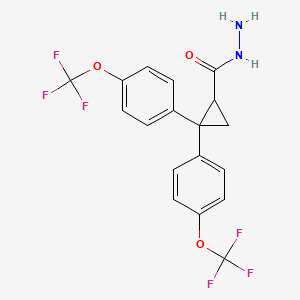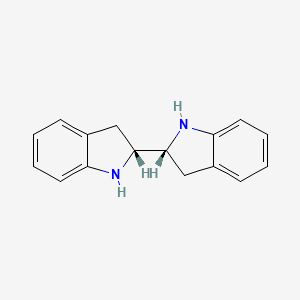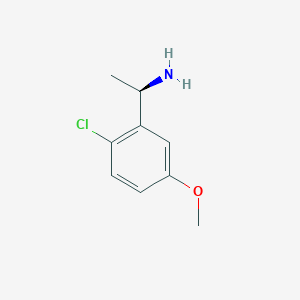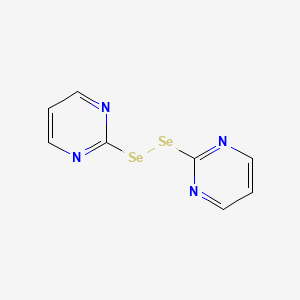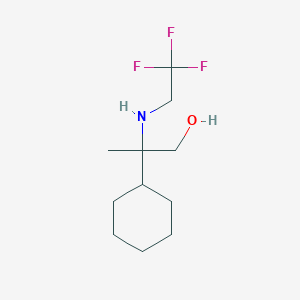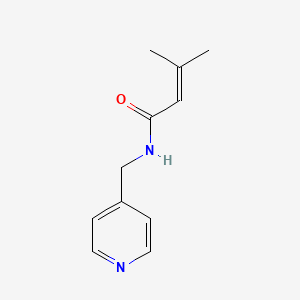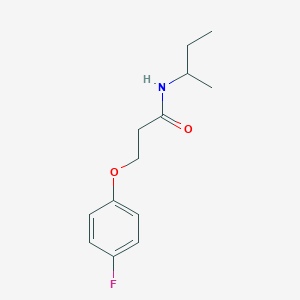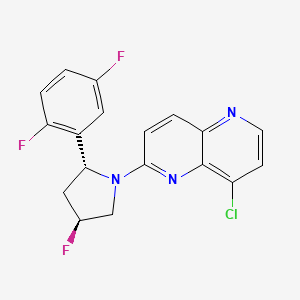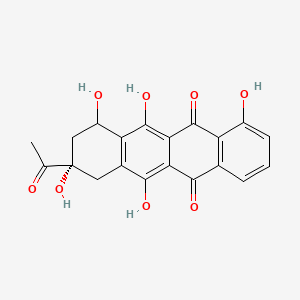
4-Demethyl Daunomycinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Demethyl Daunomycinone is a metabolite of Daunorubicin, an anthracycline antibiotic used in cancer treatment. This compound is found in liver microsomes and has a molecular formula of C20H16O8 with a molecular weight of 384.34 . It is known for its role in the metabolic pathway of Daunorubicin, contributing to its pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Demethyl Daunomycinone involves protecting the 13-keto group of the compound, followed by sulfonylation of the 4-hydroxy group . This process is crucial for obtaining the desired compound with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques such as protection-deprotection strategies and selective functional group transformations.
化学反应分析
Types of Reactions: 4-Demethyl Daunomycinone undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
4-Demethyl Daunomycinone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolic pathways of anthracyclines.
Biology: Investigated for its role in cellular metabolism and its effects on various biological processes.
Medicine: Studied for its potential therapeutic effects and its role in the metabolism of Daunorubicin, contributing to its anticancer properties.
Industry: Utilized in the development of new pharmaceutical compounds and as a precursor in the synthesis of other anthracycline derivatives.
作用机制
The mechanism of action of 4-Demethyl Daunomycinone involves its interaction with DNA . It intercalates into the DNA strands, disrupting the replication and transcription processes. This action is similar to that of Daunorubicin, leading to the inhibition of cancer cell proliferation. The compound targets topoisomerase II, an enzyme crucial for DNA replication, thereby inducing apoptosis in cancer cells.
相似化合物的比较
4-Demethyl Daunomycinone is unique compared to other similar compounds due to its specific structural features and metabolic role . Some similar compounds include:
Daunorubicin: The parent compound from which this compound is derived.
Doxorubicin: Another anthracycline antibiotic with similar anticancer properties.
Epirubicin: A derivative of Daunorubicin with a different stereochemistry, leading to distinct pharmacological effects.
Idarubicin: A synthetic analog of Daunorubicin with enhanced efficacy and reduced cardiotoxicity.
These compounds share a common anthracycline structure but differ in their specific functional groups and pharmacological profiles, highlighting the uniqueness of this compound.
属性
分子式 |
C20H16O8 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC 名称 |
(9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11?,20-/m0/s1 |
InChI 键 |
XYDJGVROLWFENK-XRDRKEPISA-N |
手性 SMILES |
CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
规范 SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


